N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H15ClN6O4 and its molecular weight is 390.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0843307 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations
The compound has been a subject of interest in synthetic chemistry, particularly in the synthesis and transformation of various heterocyclic compounds. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved N-methylation and condensation processes that highlight the compound's utility in creating complex molecular structures (El’chaninov, Aleksandrov, & Stepanov, 2018).
Molecular Interactions and Antagonist Activities
Research into the molecular interactions and antagonist activities of similar compounds has provided insights into their potential therapeutic applications. For example, the study of a cannabinoid receptor antagonist revealed important structural requirements for potent activity, which can inform the design of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Heterocyclic Synthesis
The compound's utility extends to the synthesis of a wide range of heterocyclic structures. For example, the creation of pyrazolopyrimidines derivatives with potential anticancer and anti-inflammatory activities showcases the compound's role in developing new pharmacologically active molecules (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial Activity
The synthesis of new heterocycles incorporating the pyrazole moiety, such as in the study by Bondock et al., demonstrates the compound's relevance in creating antimicrobial agents. This highlights its potential for contributing to the development of new treatments against microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-8-15(23(25)26)9(2)22(20-8)7-12-10(3)27-21-14(12)16(24)19-13-5-4-11(17)6-18-13/h4-6H,7H2,1-3H3,(H,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSHTTDLWHEGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=NC=C(C=C3)Cl)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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